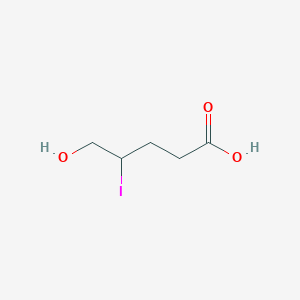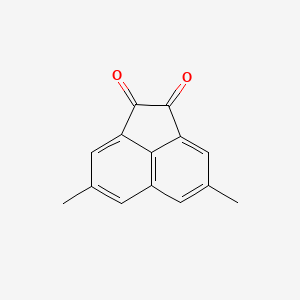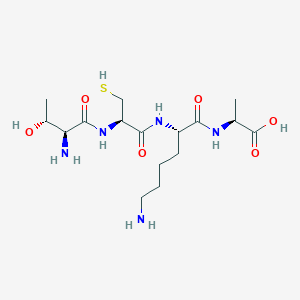
Nickel--vanadium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel–vanadium (1/1) is a compound consisting of equal parts nickel and vanadium. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. Nickel and vanadium are both transition metals, and their combination results in a material that exhibits enhanced catalytic, electrochemical, and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel–vanadium (1/1) can be synthesized through various methods, including co-precipitation, sol-gel processes, and chemical vapor deposition. One common method involves the reduction of nickel and vanadium salts in an aqueous solution, followed by precipitation and calcination. The reaction conditions typically include controlled temperature and pH to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, nickel–vanadium (1/1) is often produced using high-temperature reduction processes. This involves the reduction of nickel and vanadium oxides in a hydrogen atmosphere at temperatures exceeding 1000°C. The resulting product is then cooled and ground to the desired particle size.
Chemical Reactions Analysis
Types of Reactions
Nickel–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of nickel and vanadium, which can vary depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Nickel–vanadium (1/1) can be oxidized using oxygen or air at elevated temperatures. This reaction typically forms nickel and vanadium oxides.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents, such as sodium borohydride, to produce the metallic form of the compound.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often using halogens or other reactive species.
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and halides of nickel and vanadium. For example, oxidation can produce nickel oxide and vanadium pentoxide, while reduction can yield metallic nickel and vanadium.
Scientific Research Applications
Nickel–vanadium (1/1) has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation, due to its high catalytic activity and stability.
Electrochemical Applications: The compound is employed in the development of advanced electrode materials for batteries and supercapacitors, owing to its excellent electrochemical properties.
Biomedical Research: Nickel–vanadium (1/1) is studied for its potential use in medical devices and implants, as it exhibits good biocompatibility and mechanical strength.
Material Science: The compound is used in the synthesis of advanced materials, such as alloys and composites, which require enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which nickel–vanadium (1/1) exerts its effects is primarily related to its ability to undergo redox reactions. The compound can easily switch between different oxidation states, facilitating electron transfer processes. This property is particularly important in catalytic and electrochemical applications, where efficient electron transfer is crucial. Additionally, the presence of both nickel and vanadium in the compound allows for synergistic interactions that enhance its overall performance.
Comparison with Similar Compounds
Nickel–vanadium (1/1) can be compared to other similar compounds, such as nickel–iron and vanadium–iron alloys. While these compounds share some properties, nickel–vanadium (1/1) is unique in its ability to combine the catalytic and electrochemical properties of both nickel and vanadium. This makes it particularly valuable in applications that require high catalytic activity and stability.
List of Similar Compounds
- Nickel–iron (1/1)
- Vanadium–iron (1/1)
- Nickel–cobalt (1/1)
- Vanadium–cobalt (1/1)
Properties
CAS No. |
685830-44-8 |
|---|---|
Molecular Formula |
NiV |
Molecular Weight |
109.635 g/mol |
IUPAC Name |
nickel;vanadium |
InChI |
InChI=1S/Ni.V |
InChI Key |
HBVFXTAPOLSOPB-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)


![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)


